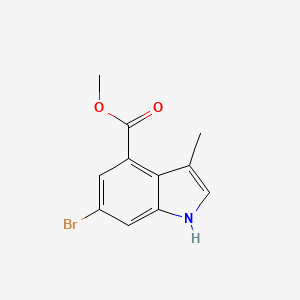

Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate

Description

Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate (CAS 1583272-35-8) is a brominated indole derivative with a methyl ester group at position 4 and a methyl substituent at position 3 of the indole ring. Its molecular formula is C₁₁H₁₀BrNO₂, with a molar mass of 268.11 g/mol . The compound is typically stored at room temperature, indicating moderate stability under standard conditions . Indole derivatives are widely studied in medicinal chemistry due to their prevalence in bioactive molecules and natural products, often serving as privileged scaffolds capable of interacting with diverse biological targets .

Properties

IUPAC Name |

methyl 6-bromo-3-methyl-1H-indole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-6-5-13-9-4-7(12)3-8(10(6)9)11(14)15-2/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLGPLIMVBBGDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=CC(=CC(=C12)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable scaffolds for developing new therapeutic agents. .

Mode of Action

Indole derivatives, in general, are known to interact with their targets, leading to various biological effects . These interactions can result in changes at the molecular and cellular levels, contributing to their therapeutic effects.

Biochemical Pathways

Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Biological Activity

Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H12BrNO2 |

| Molecular Weight | 282.13 g/mol |

| IUPAC Name | This compound |

| InChI Key | KGEBMXUGTWUWDZ-UHFFFAOYSA-N |

Biological Activity

Research indicates that this compound exhibits a variety of biological activities:

- Antiviral Properties : The compound has been studied for its ability to inhibit viral replication, particularly in the context of HIV. Indole derivatives have shown promise as inhibitors of HIV-1 integrase, with structural modifications enhancing their efficacy .

- Anticancer Activity : this compound is being explored for its potential as an anticancer agent. Indoles have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

- Mechanism of Action : The mechanism by which this compound exerts its effects is believed to involve interaction with specific enzymes or receptors within the cell. For instance, it may inhibit certain viral enzymes, thereby preventing viral replication, or interact with cellular pathways that control apoptosis and cell cycle regulation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Studies have shown that:

- Halogen Substitution : The presence of bromine at the 6-position enhances the compound's ability to interact with biological targets compared to non-halogenated analogs.

- Methyl Group at Position 3 : This substitution appears to play a role in increasing the lipophilicity of the compound, which may improve its bioavailability and cellular uptake .

Case Study 1: Antiviral Activity Against HIV

A study demonstrated that derivatives of indole carboxylic acids, including this compound, effectively inhibited HIV integrase activity. The most potent derivative exhibited an IC50 value of 0.13 μM, indicating strong potential for further development as an antiviral agent .

Case Study 2: Anticancer Effects

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The compound was found to activate caspase pathways, leading to programmed cell death and reduced proliferation rates in treated cells .

Scientific Research Applications

Pharmaceutical Applications

Chemical Research Applications

-

Synthetic Chemistry :

The synthesis of methyl 6-bromo-3-methyl-1H-indole-4-carboxylate involves several steps, typically starting from simpler indole derivatives and utilizing various reagents to introduce the bromine and carboxylate groups . This process contributes to the understanding of indole chemistry and its functionalization. -

Comparative Analysis with Other Indoles :

The following table summarizes notable indole derivatives, illustrating their structural features and unique aspects that may influence their applications:Compound Name Structural Features Unique Aspects Methyl 6-bromo-3-hydroxy-1H-indole-4-carboxylate Hydroxy group instead of carboxylate Potentially different biological activities 6-Bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid Methyl instead of formyl Variation in reactivity This compound Methyl group instead of sec-butyl Different lipophilicity impacting distribution

Preliminary studies indicate that this compound may interact favorably with various biological targets. Interaction studies are crucial for understanding these mechanisms, focusing on:

- Antimicrobial Activity : Similar indoles have demonstrated effectiveness against various pathogens.

- Anti-cancer Properties : Research into related compounds shows potential for inducing apoptosis in cancer cells through specific pathways.

Comparison with Similar Compounds

Methyl 4-bromo-1H-indole-6-carboxylate (CAS 1224724-39-3)

- Molecular Formula: C₁₀H₈BrNO₂

- Molecular Weight : 268.08 g/mol

- Substituents : Bromine at position 4, methyl ester at position 4.

- This compound exhibits a structural similarity score of 0.99 compared to the target compound .

Methyl 7-bromo-1H-indole-5-carboxylate (CAS 860624-89-1)

- Molecular Formula: C₁₀H₈BrNO₂

- Molecular Weight : 268.08 g/mol

- Substituents : Bromine at position 7, ester at position 3.

- Key Differences : The altered substitution pattern may affect electronic distribution across the aromatic system, influencing reactivity in cross-coupling reactions .

Derivatives with Additional Substituents

Methyl 6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylate (CAS 1346576-39-3)

- Molecular Formula: C₁₅H₁₈BrNO₂

- Molecular Weight : 340.22 g/mol

- Substituents : A bulky sec-butyl group at position 1, bromine at 6, methyl at 3, and ester at 3.

Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate (CAS 1353636-63-1)

- Molecular Formula: C₁₁H₈BrNO₃

- Molecular Weight : 282.09 g/mol

- Substituents : Formyl group at position 3 instead of methyl.

- Key Differences : The aldehyde group introduces reactivity for further derivatization (e.g., Schiff base formation) but may reduce stability under basic conditions .

Halogenated and Heterocyclic Variants

6-Bromo-3-chloro-4-(1H)indazole methyl carboxylate (CAS 885523-85-3)

Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate (CAS 1260383-49-0)

- Molecular Formula: C₁₁H₁₀BrNO₂

- Molecular Weight : 268.11 g/mol

- Substituents : Bromine at 4, methyl at 2.

- Key Differences : The shifted methyl group may sterically hinder electrophilic substitution at position 3, a common site for functionalization in indole chemistry .

Carboxylic Acid Derivatives

6-Bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylic Acid

- Molecular Formula: C₁₃H₁₄BrNO₂

- Molecular Weight : 296.16 g/mol

- Substituents : Carboxylic acid at position 4, isopropyl at 1.

- Key Differences : The carboxylic acid group enables salt formation (improving solubility) but reduces cell permeability compared to the methyl ester .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 1583272-35-8 | C₁₁H₁₀BrNO₂ | 268.11 | 6-Br, 3-Me, 4-COOCH₃ |

| Methyl 4-bromo-1H-indole-6-carboxylate | 1224724-39-3 | C₁₀H₈BrNO₂ | 268.08 | 4-Br, 6-COOCH₃ |

| Methyl 6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylate | 1346576-39-3 | C₁₅H₁₈BrNO₂ | 340.22 | 6-Br, 3-Me, 1-sec-butyl, 4-COOCH₃ |

| 6-Bromo-3-chloro-4-(1H)indazole methyl carboxylate | 885523-85-3 | C₉H₆BrClN₂O₂ | 304.52 | 6-Br, 3-Cl, indazole core |

Table 2: Functional Group Impact on Properties

Research Findings and Trends

- Positional Isomerism : Bromine placement significantly affects electronic properties. For instance, bromine at position 6 (target compound) may direct electrophilic substitution to position 5, whereas position 4 bromine (CAS 1224724-39-3) could favor reactivity at position 7 .

- Steric Effects : Bulky groups like sec-butyl (CAS 1346576-39-3) improve lipophilicity but may hinder binding in sterically constrained enzyme active sites .

- Heterocyclic Cores : Indazole derivatives (CAS 885523-85-3) exhibit distinct binding profiles compared to indoles, making them valuable in kinase inhibitor design .

Preparation Methods

Starting Material and Bromination

The starting compound is usually an indole or substituted indole derivative. Bromination at the 6-position is achieved using selective electrophilic aromatic substitution methods. For example, the bromination of indole derivatives can be performed using bromine or N-bromosuccinimide (NBS) under controlled temperature and solvent conditions to ensure regioselectivity.

Methylation at 3-Position

Methylation at the 3-position of the indole ring can be accomplished by:

- Using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.

- Alternatively, the 3-position methyl group can be introduced via organometallic intermediates followed by quenching with methyl electrophiles.

Esterification at 4-Position

The carboxylate methyl ester group at the 4-position is introduced by:

- Carboxylation of the corresponding 4-lithio intermediate with carbon dioxide gas, followed by methylation.

- Direct esterification of the 4-carboxylic acid derivative using methanol and acid catalysts.

Representative Synthetic Route

A practical synthesis documented involves the following sequence:

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Bromination of 3-methylindole at 6-position | Controlled bromination using NBS or Br2 in suitable solvent | Moderate to high | Regioselective bromination |

| 2 | Lithiation at 4-position | Use of strong base such as t-BuLi at low temperature (-70°C) | High (up to 69%) | Ensures selective lithiation |

| 3 | Carboxylation | Bubbling CO2 gas under pressure (15 psi) | High | Forms 4-carboxylic acid intermediate |

| 4 | Esterification | Methylation using methanol under acidic conditions or methyl iodide | Moderate to high | Final methyl ester formation |

This sequence is supported by experimental data showing yields of 69% for the carboxylation step and effective purification via column chromatography.

Experimental Details and Reaction Conditions

Bromination

- Bromination is performed at low temperature to avoid polybromination.

- Solvents such as dichloromethane or acetonitrile are commonly used.

- The reaction time and stoichiometry of brominating agent are optimized to achieve mono-bromination at the 6-position.

Lithiation and Carboxylation

- Potassium hydride or other strong bases are used to deprotonate the indole nitrogen or to generate the 4-lithio intermediate.

- The reaction temperature is maintained below -65°C during lithiation to ensure regioselectivity.

- CO2 gas is bubbled into the reaction mixture under controlled pressure (approx. 15 psi) to carboxylate the lithiated intermediate.

- The reaction is slowly warmed to room temperature over 30 minutes to complete carboxylation.

Esterification

- After acidification of the carboxylate intermediate, methyl esterification is performed using methanol and acid catalysts or methylating agents.

- The product is purified by extraction and silica gel column chromatography using hexanes/ethyl acetate mixtures as eluents.

Data Table Summarizing Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Temperature | Yield (%) | Product State | Notes |

|---|---|---|---|---|---|---|

| 1 | Bromination | NBS or Br2, solvent (DCM/ACN) | 0 to RT | Moderate | 6-bromo-3-methylindole | Regioselective |

| 2 | Lithiation | t-BuLi (1.3 M), THF | -70°C to -65°C | 69% | 4-lithio intermediate | Strict temp control |

| 3 | Carboxylation | CO2 gas (15 psi) | -65°C to RT | High | 4-carboxylic acid derivative | Slow warming |

| 4 | Esterification | Methanol, acid catalyst or methyl iodide | RT | Moderate to high | Methyl ester final product | Purification by chromatography |

Research Findings and Optimization Notes

- The lithiation-carboxylation sequence is critical for introducing the carboxylate group at the 4-position with high regioselectivity and yield.

- The use of strong bases like potassium hydride and t-BuLi at low temperatures prevents side reactions.

- Bromination must be carefully controlled to avoid over-bromination; the use of protecting groups may be necessary in complex syntheses.

- Purification by silica gel chromatography with optimized solvent systems (hexanes/ethyl acetate ratios) yields pure this compound.

- The overall synthetic route is scalable and uses commercially available starting materials, making it suitable for gram-scale synthesis required for biological testing and further chemical modifications.

Q & A

Q. How can isotopic labeling (e.g., 13C) aid in metabolic pathway tracing for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.